
Trichorabdal B
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Overview
Description
[(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives and aldehydes, followed by cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the formyl group may produce an alcohol.
Scientific Research Applications
Biological Activities
1. Antibacterial Activity
Trichorabdal B has been identified as an antibacterial agent, particularly effective against various bacterial strains. Research indicates that it exhibits significant activity against Gram-positive bacteria, which is vital for developing new antibiotics in an era of increasing antibiotic resistance .
2. Cytotoxic Properties
Studies have shown that this compound can enhance cytotoxicity in certain cancer cell lines. It has been evaluated alongside other diterpenes from Isodon species, revealing that while some derivatives may be inactive against specific cell types, they can still boost the effectiveness of other cytotoxic agents when used in combination therapies .
3. Anticancer Potential
The compound's structure-activity relationship has been investigated to understand its potential as an anticancer agent. Initial studies suggest that modifications to the trichorabdal structure can influence its efficacy in inhibiting tumor growth in vitro and in vivo . The bioactivity of this compound is believed to involve mechanisms such as covalent modification of target proteins, which is a common pathway for many natural products with anticancer properties .
Synthetic Strategies
The total synthesis of this compound has been a focus of research due to its complex structure and potential therapeutic applications. Various synthetic routes have been developed, employing innovative strategies such as radical cascade reactions and selective oxidations to construct the intricate carbon framework characteristic of this diterpene .
Table 1: Comparative Synthetic Strategies for this compound
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a lead compound for new antibiotic development .
Case Study 2: Cytotoxic Activity Enhancement
Research involving this compound in combination with other cytotoxic agents showed synergistic effects in inhibiting cancer cell proliferation. In vitro assays revealed enhanced cytotoxicity against murine Ehrlich ascites carcinoma cells when used alongside known chemotherapeutic agents .
Mechanism of Action
The mechanism of action of [(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- [(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro9
Uniqueness
[(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate stands out due to its unique spirocyclic structure and the presence of multiple functional groups. This combination of features allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial processes.
Properties
CAS No. |
79859-42-0 |
---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1S,1'R,2'R,5R,6S,7R,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate |
InChI |
InChI=1S/C22H28O7/c1-12-14-7-15(25)17-21(11-29-19(27)22(17,8-14)18(12)26)6-4-5-20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15-,16-,17+,20+,21+,22+/m1/s1 |
InChI Key |
BUJZGALXYNSLEB-YCYJFFQMSA-N |
SMILES |
CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C |
Isomeric SMILES |
CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C |
Canonical SMILES |
CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C |
Synonyms |
trichorabdal B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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